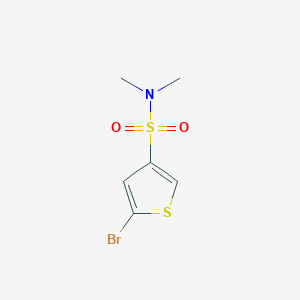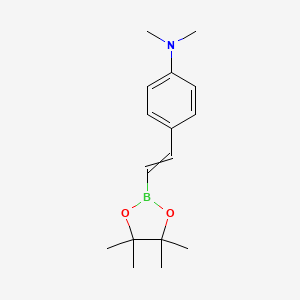
3-(4-(Methylthio)phenyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Methylthio)phenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl ring substituted with a methylthio group at the para position and an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photocatalyst and UV light to drive the cycloaddition process.
Industrial Production Methods
Industrial production of azetidines, including 3-(4-(Methylthio)phenyl)azetidine hydrochloride, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Methylthio)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form a more saturated compound using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated azetidine derivatives.
Substitution: Nitro or halogen-substituted phenyl azetidines.
Wissenschaftliche Forschungsanwendungen
3-(4-(Methylthio)phenyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-(Methylthio)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group can also participate in redox reactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenoxy)azetidine hydrochloride
- 3-(3-Methylphenoxy)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Uniqueness
3-(4-(Methylthio)phenyl)azetidine hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to undergo redox reactions and interact with biological targets, making it a valuable tool in both synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H14ClNS |
|---|---|
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
3-(4-methylsulfanylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-12-10-4-2-8(3-5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H |
InChI-Schlüssel |
PRZNRENAIBYLJP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)

![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)





![1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane](/img/structure/B13710764.png)
